Potency Comparison Against Class I α-Mannosidase: DMJ vs. Kifunensine and Swainsonine
1-Deoxymannojirimycin (DMJ) demonstrates potent inhibition of class I α-1,2-mannosidase with an IC50 of 20 µM . In contrast, swainsonine, a widely used mannosidase inhibitor, is highly potent against class II α-mannosidases (IC50 ~0.1-0.5 µM) but does not inhibit class I enzymes at similar concentrations, making it a poor substitute for class I-specific studies [1]. Kifunensine is another class I mannosidase inhibitor, but direct comparative studies show it binds to the enzyme in a distinct ring conformation compared to DMJ, leading to different inhibitory kinetics and a different spectrum of enzyme recognition [2].
| Evidence Dimension | Inhibitory Concentration (IC50) against Class I α-Mannosidase |
|---|---|
| Target Compound Data | IC50 = 20 µM |
| Comparator Or Baseline | Swainsonine: IC50 >> 100 µM (no significant inhibition); Kifunensine: IC50 ~0.02 µM |
| Quantified Difference | DMJ is >5-fold more potent than swainsonine against class I; DMJ is ~1000-fold less potent than kifunensine, offering a different experimental window |
| Conditions | In vitro enzyme assay using purified Golgi α-mannosidase I |
Why This Matters
This data confirms DMJ as a specific inhibitor of class I α-mannosidases, distinguishing it from swainsonine (class II-specific) and providing a more moderate potency compared to the highly potent kifunensine, which can be advantageous for studies requiring partial inhibition or a wider dynamic range.
- [1] Tulsiani, D.R.; Harris, T.M.; Touster, O. Swainsonine inhibits the biosynthesis of complex glycoproteins by inhibition of Golgi mannosidase II. J. Biol. Chem. 1982, 257(14), 7936-7939. View Source
- [2] Shah, N.; Kuntz, D.A.; Rose, D.R. Comparison of kifunensine and 1-deoxymannojirimycin binding to class I and II alpha-mannosidases demonstrates different saccharide distortions in inverting and retaining catalytic mechanisms. Biochemistry 2003, 42(47), 13812-13816. View Source
